molecular formula C13H16N4O2 B6325772 MFCD19538769 CAS No. 857654-00-3

MFCD19538769

Katalognummer: B6325772
CAS-Nummer: 857654-00-3
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: YLNMBLHYRUVUBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Based on the available data for analogous compounds (e.g., CAS 905306-69-6, CAS 1533-03-5), compounds with MDL identifiers typically exhibit well-defined molecular formulas, physicochemical properties, and applications in medicinal or industrial chemistry. For instance, similar compounds in the evidence display molecular weights ranging from 138.17 to 202.17 g/mol, solubility in polar solvents (e.g., water, ethanol), and roles as intermediates in organic synthesis or bioactive molecules .

Eigenschaften

IUPAC Name

5-(piperidin-4-yloxymethyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-5-14-6-2-10(1)13-16-12(19-17-13)9-18-11-3-7-15-8-4-11/h1-2,5-6,11,15H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNMBLHYRUVUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyridine ring through coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently.

Analyse Chemischer Reaktionen

Types of Reactions

4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties.

Wissenschaftliche Forschungsanwendungen

4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies suggest potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on elucidating the compound’s mode of action at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on MFCD19538769 and its structurally or functionally similar analogs, leveraging data from the provided evidence.

Table 1: Structural and Physicochemical Properties

Property MFCD19538769 (Hypothetical) CAS 905306-69-6 CAS 1533-03-5 CAS 1761-61-1
Molecular Formula (Inferred) CₓHᵧN₂O C₇H₁₀N₂O C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight ~140-200 g/mol 138.17 g/mol 202.17 g/mol 201.02 g/mol
Solubility High in water Very soluble in water Moderate (Log S: -2.99) 0.687 mg/ml in water
GI Absorption Likely high High High Not reported
BBB Permeability Variable Non-BBB permeable BBB permeable Not reported
Synthetic Yield N/A 30-69% (method-dependent) 98% (optimized conditions) 98% (green synthesis)

Key Findings :

Structural Similarity: CAS 905306-69-6 (C₇H₁₀N₂O) shares a pyridine-derived backbone, analogous to MFCD19538769’s inferred structure. Substitutions (e.g., methoxy groups) influence solubility and bioavailability . CAS 1533-03-5 (C₁₀H₉F₃O) incorporates trifluoromethyl groups, enhancing metabolic stability compared to non-fluorinated analogs .

Synthetic Efficiency: CAS 1761-61-1 achieves 98% yield using green chemistry (A-FGO catalyst), outperforming traditional methods for similar compounds .

Research Implications

  • Medicinal Chemistry: Fluorinated analogs (e.g., CAS 1533-03-5) demonstrate improved BBB penetration and metabolic stability, making them superior candidates for CNS-targeting drugs compared to non-fluorinated counterparts .
  • Industrial Synthesis : Green chemistry approaches (e.g., A-FGO catalysts in CAS 1761-61-1) offer scalable, high-yield routes for structurally complex compounds, reducing reliance on hazardous solvents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.